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Compound of Interest

(S)-2-Amino-3,3-diphenylpropan-
1-ol

Cat. No.: B576095

Compound Name:

An In-depth Technical Guide to Potential Research Areas for (S)-2-Amino-3,3-
diphenylpropan-1-ol

For Researchers, Scientists, and Drug Development
Professionals

Introduction

(S)-2-Amino-3,3-diphenylpropan-1-ol is a chiral amino alcohol with a unique structural
scaffold. Its stereogenic center, combined with the bulky diphenyl moiety and the versatile
amino and hydroxyl functional groups, makes it a compelling candidate for a variety of
applications in organic synthesis and medicinal chemistry. While specific research on this exact
molecule is not extensively documented in publicly available literature, its structural similarity to
well-studied compounds like L-phenylalaninol allows for the extrapolation of significant
research potential. This guide outlines promising research avenues, supported by generalized
experimental protocols and conceptual frameworks, to stimulate further investigation into this
high-potential molecule.

Physicochemical Properties

A summary of the key physicochemical properties for (S)-2-Amino-3,3-diphenylpropan-1-ol is
provided below. These properties are essential for designing synthetic routes, planning
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purification strategies, and formulating for biological assays.

Property Value Reference
CAS Number 162118-01-6 [1]
Molecular Formula C1sH17NO [1]
Molecular Weight 227.31 g/mol [1]

(2S)-2-amino-3,3-
IUPAC Name ) [1]
diphenylpropan-1-ol

Purity Typically 295% [1]

OC--INVALID-LINK--
SMILES C(C1=CC=CC=C1)C2=CC=C [1]
C=C2

Potential Research Areas

The unique structure of (S)-2-Amino-3,3-diphenylpropan-1-ol opens up several promising
areas for research and development.

Asymmetric Synthesis and Catalysis

The primary and most immediate research area for this compound is in asymmetric synthesis.
Chiral amino alcohols are frequently used as chiral auxiliaries or ligands to control the
stereochemical outcome of a chemical reaction.[2][3]

e As a Chiral Auxiliary: The auxiliary can be temporarily attached to a substrate, directing a
reagent to attack from a specific face due to the steric hindrance provided by the bulky
diphenyl group.[3] After the desired stereocenter is created, the auxiliary can be cleaved and
recycled.[3] This strategy is fundamental for producing enantiomerically pure molecules,
which is critical in the pharmaceutical industry.[2]

e As a Chiral Ligand: The amino and hydroxyl groups can be modified to create bidentate
ligands that coordinate with metal catalysts.[3] These chiral metal complexes can then
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catalyze a wide range of asymmetric reactions, such as reductions, oxidations, and carbon-
carbon bond-forming reactions, with high enantioselectivity.
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Caption: Workflow for using a chiral auxiliary in asymmetric synthesis.

Scaffold for Novel Therapeutics

The diphenylpropan-1-ol backbone can serve as a versatile scaffold for the development of
new therapeutic agents. The amine and alcohol functionalities provide convenient handles for
chemical modification to explore structure-activity relationships (SAR).

e Receptor Ligands: Derivatives of structurally similar compounds, such as 3-amino-3-
phenylpropionamide, have shown high affinity for the mu opioid receptor.[4] The unique
stereochemistry and bulky nature of the diphenyl groups in (S)-2-Amino-3,3-
diphenylpropan-1-ol could lead to novel ligands with high affinity and selectivity for various
G protein-coupled receptors (GPCRS), ion channels, or enzymes. Potential targets could
include adenosine, dopamine, or AMPA receptors.[5][6][7]

» Antimicrobial Agents: Research on related 2-amino-3-phenylpropan-1-ol compounds has
demonstrated antimicrobial activity against various bacterial strains.[8] The lipophilicity
imparted by the two phenyl rings could enhance membrane interaction and cellular uptake,
potentially leading to potent antimicrobial or antifungal agents.
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Caption: General workflow for therapeutic candidate screening.
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Development of Molecular Probes and Biosensors

The diphenyl scaffold can be functionalized with fluorophores or other reporter groups to create
molecular probes. These probes could be designed to selectively bind to specific biomolecules
(proteins, nucleic acids), allowing for their detection and visualization in biological systems. The
inherent chirality of the molecule could be exploited to develop probes that selectively
recognize chiral environments or enantiomers of other molecules.

Experimental Protocols

The following sections provide generalized methodologies for key experiments relevant to the
proposed research areas.

General Protocol for Synthesis

While a specific, optimized synthesis for (S)-2-Amino-3,3-diphenylpropan-1-ol is not readily
available, a plausible route could involve the asymmetric reduction of a corresponding
aminoketone or the asymmetric amination of a diphenylpropanol derivative. A conceptual
workflow is presented below.

2-Amino-3,3-
diphenylpropanone
(Prochiral Ketone)

(Chromatography/

(e.g., with Chiral Catalyst)

Click to download full resolution via product page

Caption: Conceptual synthetic workflow for the target molecule.

Protocol: Receptor Binding Assay (Radioligand
Displacement)

This protocol outlines a method to assess the ability of synthesized derivatives to bind to a
specific receptor.

e Preparation:
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o Culture cells stably expressing the human target receptor (e.g., A1 Adenosine Receptor).

[5]
o Prepare cell membrane homogenates via centrifugation.

o Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCI, pH
7.4).

e Assay Setup:
o In a 96-well plate, add the cell membrane preparation.
o Add a known concentration of a specific radioligand (e.qg., [EBH]CCPA for A1AR).[5]

o Add varying concentrations of the test compound (derivatives of (S)-2-Amino-3,3-
diphenylpropan-1-ol).

o Include wells for total binding (radioligand + buffer) and non-specific binding (radioligand +
a high concentration of a known non-radioactive ligand).

e |ncubation & Detection:

o Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90
minutes) to reach equilibrium.

o Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold
buffer to remove unbound radioligand.

o Measure the radioactivity retained on the filters using a scintillation counter.
o Data Analysis:
o Calculate specific binding by subtracting non-specific binding from total binding.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration.
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o Determine the ICso value (the concentration of test compound that inhibits 50% of specific
radioligand binding) using non-linear regression analysis.

Protocol: Antimicrobial Minimum Inhibitory
Concentration (MIC) Assay

This protocol, based on the broth microdilution method, determines the lowest concentration of

a compound that inhibits visible microbial growth.[9]
e Preparation:
o Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

o Culture the target microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to the
mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth).[9]

o Adjust the inoculum to a standardized concentration (e.g., 5 x 10> CFU/mL).
e Assay Setup:

o In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the

broth medium.
o Add the standardized microbial inoculum to each well.

o Include a positive control (inoculum without test compound) and a negative control (broth

only).

 Incubation:
o Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
» Data Analysis:

o Visually inspect the wells for turbidity. The MIC is the lowest concentration of the test

compound at which no visible growth is observed.[9]
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o Optionally, use a spectrophotometer to measure absorbance or add a viability indicator
dye (e.g., resazurin) for a colorimetric readout.

lllustrative Data Presentation

To guide future research, hypothetical data for an antimicrobial screening is presented below.
This format allows for clear comparison of the activity of different derivatives.

Table: Example Antimicrobial Activity Data (MIC in pg/mL)

S. aureus

Derivative R- E. coli (Gram- C. albicans
Compound (Gram- .
Group . negative) (Fungus)
positive)
-H (Parent
1 >128 >128 >128
Compound)
2a -CH2(4-F-Ph) 32 64 128
-CH2(2,4-diCl-
2b 8 16 32
Ph)
2c -C(O)CHs 64 >128 64
Ciprofloxacin (Control) 0.5 0.25 N/A
Fluconazole (Control) N/A N/A 2

Conclusion and Future Directions

(S)-2-Amino-3,3-diphenylpropan-1-ol represents a largely untapped resource for chemical
and pharmaceutical research. Its rigid, chiral structure makes it an ideal candidate for
applications in asymmetric synthesis, either as a recyclable chiral auxiliary or as a scaffold for
novel catalytic ligands. Furthermore, its amenability to chemical modification positions it as a
promising starting point for drug discovery campaigns, particularly in the search for new
receptor ligands and antimicrobial agents.

Future research should focus on:
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» Developing efficient and scalable synthetic routes to access the parent molecule and its
derivatives with high enantiopurity.

o Systematically exploring its utility as a chiral auxiliary and ligand in a broad range of
asymmetric transformations.

e Synthesizing and screening a diverse library of derivatives against various biological targets,
including GPCRs, enzymes, and a panel of pathogenic microbes.

e Conducting computational studies, such as molecular docking, to predict binding modes and
guide the rational design of more potent and selective ligands.

By pursuing these research avenues, the scientific community can unlock the full potential of
(S)-2-Amino-3,3-diphenylpropan-1-ol as a valuable tool in both academic and industrial
settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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